5-Beta-Hydroxy-Drospirenone-17-Propanol

概要

説明

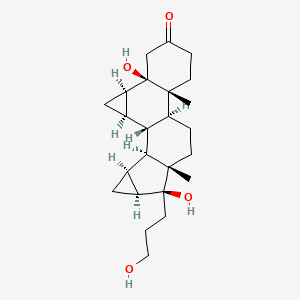

5-Beta-Hydroxy-Drospirenone-17-Propanol is a synthetic compound that belongs to the class of steroidal compounds. It is a derivative of spironolactone and is used in various medical and industrial applications. The molecular formula of this compound is C24H36O4, and it has a molecular weight of 388.54 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Beta-Hydroxy-Drospirenone-17-Propanol involves multiple steps, starting from drospirenone. One of the key steps includes the catalytic hydrogenation of dimethylene propinol, which leads to the formation of intermediate products such as 7α-(3-hydroxy-1-propyl)-6β,7β; 15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality of the final product. The production involves the use of specialized equipment and cleanroom environments to maintain the integrity of the compound.

化学反応の分析

Types of Reactions

5-Beta-Hydroxy-Drospirenone-17-Propanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of this compound. These products have different applications in scientific research and industry.

科学的研究の応用

5-Beta-Hydroxy-Drospirenone-17-Propanol has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard and impurity in the study of steroidal compounds.

Biology: Investigated for its potential effects on various biological pathways and processes.

Medicine: Explored for its potential therapeutic effects, particularly in hormone-related conditions.

Industry: Utilized in the production of high-purity steroidal compounds for various industrial applications.

作用機序

The mechanism of action of 5-Beta-Hydroxy-Drospirenone-17-Propanol involves its interaction with specific molecular targets and pathways. As a derivative of spironolactone, it exhibits antimineralocorticoid and antiandrogenic activities. It primarily acts by binding to mineralocorticoid receptors, thereby inhibiting the effects of aldosterone . This leads to a reduction in sodium and water retention, which can be beneficial in conditions like hypertension and heart failure .

類似化合物との比較

Similar Compounds

Some similar compounds to 5-Beta-Hydroxy-Drospirenone-17-Propanol include:

Drospirenone: The parent compound from which this compound is derived.

3-Beta-Hydroxy-Drospirenone Lactol: Another derivative of drospirenone with similar properties.

5-Beta-Hydroxy-Drospirenone Lactone: A related compound with slight structural differences.

Uniqueness

This compound is unique due to its specific hydroxyl and propanol functional groups, which confer distinct chemical and biological properties. These functional groups allow for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.

生物活性

5-Beta-Hydroxy-Drospirenone-17-Propanol is a synthetic compound derived from drospirenone, a well-known progestin with various biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound features a hydroxyl group at the 5-beta position and a propanol side chain at the 17 position. These modifications differentiate it from drospirenone and are believed to influence its pharmacological properties, enhancing its therapeutic efficacy and safety profile. The compound is primarily studied for its antiandrogenic and antimineralocorticoid activities, similar to its parent compound.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Mineralocorticoid Receptors : The compound binds to mineralocorticoid receptors, inhibiting aldosterone's effects, which can help manage conditions like hypertension.

- Androgen Receptors : It exhibits antiandrogenic properties by blocking androgen receptors, making it potentially useful in treating conditions associated with hyperandrogenism, such as polycystic ovary syndrome (PCOS) .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Hormonal Regulation : Similar to drospirenone, this compound may regulate hormonal pathways, influencing menstrual cycles and alleviating symptoms associated with hormonal imbalances.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects; however, comprehensive clinical data are still required to substantiate these claims .

- Metabolic Effects : Studies on drospirenone have shown that it can alter metabolic parameters such as triglycerides and cholesterol levels, indicating that its derivative may exhibit similar effects .

Case Studies and Clinical Trials

-

Impact on Adrenal Steroidogenesis :

A study investigated the effects of an oral contraceptive containing drospirenone on adrenal steroidogenesis in women with PCOS. Results indicated reduced androgen synthesis without affecting cortisol production, showcasing the compound's potential in managing hyperandrogenic conditions . -

Effects on Lipid Profiles :

Clinical evaluations have demonstrated that formulations containing drospirenone can lead to decreased triglyceride and cholesterol levels in postmenopausal women, suggesting beneficial metabolic effects that may extend to its derivative .

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Drospirenone | Progestin with anti-androgenic properties | Established use in contraceptives |

| Spironolactone | Aldosterone antagonist | Primarily used for hypertension and fluid retention |

| Norethisterone | Synthetic progestin | Different side chain structure affecting activity |

| Medroxyprogesterone Acetate | Progestin used in hormone therapy | Longer half-life; depot formulation available |

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics, safety profile, and comprehensive biological effects of this compound. In vitro and in vivo studies will be crucial in confirming its therapeutic potential and understanding its interactions within biological systems.

特性

IUPAC Name |

(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-21-7-4-13(26)12-24(21,28)17-10-14(17)19-16(21)5-8-22(2)20(19)15-11-18(15)23(22,27)6-3-9-25/h14-20,25,27-28H,3-12H2,1-2H3/t14-,15+,16-,17+,18-,19+,20-,21+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGLEUDFODCURD-HOPUHREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C5(CCCO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCCO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857759 | |

| Record name | (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357252-81-3 | |

| Record name | (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。